N-[1-(tert-butylamino)-2,2,2-trichloroethyl]tetradecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]tetradecanamide is a synthetic organic compound with the molecular formula C20H39Cl3N2O It is characterized by the presence of a tert-butylamino group, a trichloroethyl group, and a tetradecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(tert-butylamino)-2,2,2-trichloroethyl]tetradecanamide typically involves the reaction of tert-butylamine with 2,2,2-trichloroethyl chloride in the presence of a base, followed by the addition of tetradecanoic acid. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]tetradecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichloroethyl group to a less chlorinated form.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of N-[1-(tert-butylamino)-2,2-dichloroethyl]tetradecanamide.
Reduction: Formation of N-[1-(tert-butylamino)-2-chloroethyl]tetradecanamide.
Substitution: Formation of this compound derivatives with various substituents.
Scientific Research Applications
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]tetradecanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(tert-butylamino)-2,2,2-trichloroethyl]tetradecanamide involves its interaction with specific molecular targets. The tert-butylamino group can interact with enzymes or receptors, modulating their activity. The trichloroethyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The tetradecanamide chain provides structural stability and influences the compound’s overall bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(tert-butylamino)-2,2,2-trichloroethyl]dodecanamide
- N-[1-(tert-butylamino)-2,2,2-trichloroethyl]octanamide
- N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-2-methylbenzamide
Uniqueness
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]tetradecanamide is unique due to its longer tetradecanamide chain, which can influence its physical and chemical properties, such as solubility and stability
Properties
Molecular Formula |
C20H39Cl3N2O |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]tetradecanamide |
InChI |
InChI=1S/C20H39Cl3N2O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17(26)24-18(20(21,22)23)25-19(2,3)4/h18,25H,5-16H2,1-4H3,(H,24,26) |
InChI Key |
DZKDTGRLPNLYGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.